Dacarbazine
Overview
Description
Dacarbazine, also known as DTIC, is an anticancer agent . It is a colorless to ivory-colored solid which is light sensitive . Each vial contains 200 mg of dacarbazine (the active ingredient), anhydrous citric acid, and mannitol . Dacarbazine is reconstituted and administered intravenously . It is used to treat cancer of the lymph system and malignant melanoma .
Synthesis Analysis
Dacarbazine is a photosensitive drug . It has been encapsulated in lipid polymer hybrid nanoparticles (LPHNs) to enhance its efficacy against skin cancer and minimize its systemic side effects . The LPHNs were prepared using an emulsification solvent evaporation method . In another study, dacarbazine was loaded into star-shaped block polymers nanoparticles (NPs) based on Cholic acid-poly(lactide-co-glycolide)-b-polyethylene glycol (CA-PLGA-b-PEG) for encapsulation and targeted therapy of malignant melanoma .
Molecular Structure Analysis
The molecular formula of dacarbazine is C6H10N6O . It has a molecular weight of 182.19 . The structure of dacarbazine includes a 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide .
Chemical Reactions Analysis
Dacarbazine is a photosensitive drug . Its photo-degradation reaction was monitored at different pH media (between 2 and 12) . The presence of major photoproduct (2-azahypoxanthine) was confirmed .
Scientific Research Applications
5. Treatment of Hodgkin Lymphoma
- Application Summary: Dacarbazine is used in the treatment of Hodgkin lymphoma in patients whose disease has not improved with other chemotherapy .
6. Treatment of Metastatic Melanoma
- Application Summary: Dacarbazine is used to treat melanoma that has metastasized (spread to other parts of the body) .
7. Antitumor Activity of Imidazole Derivatives
- Application Summary: Dacarbazine and its analogs have been studied for their antitumor activity. A new alkylating agent, Imidazene, has been developed which exhibits an advantage over Dacarbazine with respect to both stability and activity .
- Results: Imidazene can be used for the treatment of malignant melanoma and sarcoma of soft tissues and in combined chemotherapy .
8. Dacarbazine-Encapsulated Solid Lipid Nanoparticles for Skin Cancer
Safety And Hazards
Dacarbazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause cancer and is harmful in contact with skin or if inhaled . Dacarbazine is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .
Future Directions
properties
IUPAC Name |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXTQMXEQVLRF-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=N/C1=C(NC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O | |
Record name | DACARBAZINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992) | |
Record name | DACARBAZINE | |
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Solubility |
less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp) | |
Record name | DACARBAZINE | |
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Record name | Dacarbazine | |
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Mechanism of Action |
The mechanism of action is not known, but appears to exert cytotoxic effects via its action as an alkylating agent. Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups. Dacarbazine is not cell cycle-phase specific., Dacarbazine functions as an alkylating agent after metabolic activation in the liver. It appears to inhibit the synthesis of RNA and protein more than it inhibits the synthesis of DNA. It kills cells slowly, and there appears to be no phase of the cell cycle in which sensitivity is increased ... ., ...FOR CHEMOTHERAPEUTIC EFFECTIVENESS, DACARBAZINE REQUIRES INITIAL ACTIVATION BY CYTOCHROME P450 SYSTEM OF LIVER THROUGH N-DEMETHYLATION REACTION. IN TARGET CELL...OCCURS SPONTANEOUS CLEAVAGE LIBERATING AIC /5-AMINOIMIDAZOLE-4-CARBOXAMIDE/ & ALKYLATING MOIETY, PRESUMABLY DIAZOMETHANE..., Although the mechanism of action of dacarbazine is not known in detail, it is demethylated by liver microsomal enzymes to form an unstable monoalkyl derivative which can decompose spontaneously into alkylating moieties. In light, dacarbazine can also rapidly undergo chemical decomposition to form 4-diazoimidazole-5-carboxamide, which is highly toxic but which has no antitumor activity in vivo ... . | |
Record name | Dacarbazine | |
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Product Name |
Dacarbazine | |
Color/Form |
IVORY MICROCRYSTALINE SUBSTANCE | |
CAS RN |
4342-03-4 | |
Record name | DACARBAZINE | |
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Record name | Dacarbazine [USAN:USP:INN:BAN:JAN] | |
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Record name | Dacarbazine | |
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Record name | DACARBAZINE | |
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Melting Point |
482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition) | |
Record name | DACARBAZINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20085 | |
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Record name | Dacarbazine | |
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URL | https://www.drugbank.ca/drugs/DB00851 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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